N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15149004
InChI: InChI=1S/C24H23ClFN5O3/c1-3-31-22-21(15(2)28-31)30(14-20(32)27-19-10-9-17(26)13-18(19)25)24(34)29(23(22)33)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32)
SMILES:
Molecular Formula: C24H23ClFN5O3
Molecular Weight: 483.9 g/mol

N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

CAS No.:

Cat. No.: VC15149004

Molecular Formula: C24H23ClFN5O3

Molecular Weight: 483.9 g/mol

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide -

Specification

Molecular Formula C24H23ClFN5O3
Molecular Weight 483.9 g/mol
IUPAC Name N-(2-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Standard InChI InChI=1S/C24H23ClFN5O3/c1-3-31-22-21(15(2)28-31)30(14-20(32)27-19-10-9-17(26)13-18(19)25)24(34)29(23(22)33)12-11-16-7-5-4-6-8-16/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32)
Standard InChI Key YKJUPEHSVYCFCR-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)Cl

Introduction

Structural and Molecular Properties

Chemical Architecture

The compound’s molecular formula, C24H23ClFN5O3, reflects a hybrid structure combining aromatic, heterocyclic, and amide functionalities. The pyrazolo[4,3-d]pyrimidine core is substituted at the 1-position with an ethyl group, at the 3-position with a methyl group, and at the 6-position with a phenethyl chain. The N-(2-chloro-4-fluorophenyl)acetamide group is appended to the 4-position of the pyrimidine ring, introducing halogenated aromatic character.

Key Structural Features:

PropertyValue
Molecular Weight483.9 g/mol
IUPAC NameN-(2-chloro-4-fluorophenyl)-2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4-yl]acetamide
CAS NumberNot publicly disclosed
SolubilityData unavailable

The chloro and fluorine atoms on the phenyl ring enhance electronegativity, potentially influencing binding interactions with biological targets . The phenethyl substituent at the 6-position may contribute to lipophilicity, affecting membrane permeability.

Synthesis and Optimization

Reaction Pathways

Synthesis involves multi-step organic reactions, typically beginning with the formation of the pyrazolo[4,3-d]pyrimidine core. A representative pathway includes:

  • Cyclocondensation: Reaction of ethyl 3-aminopyrazole-4-carboxylate with diketene derivatives to form the pyrazolopyrimidine scaffold.

  • Alkylation: Introduction of the phenethyl group at the 6-position using phenethyl bromide under basic conditions.

  • Acetamide Coupling: Attachment of the N-(2-chloro-4-fluorophenyl)acetamide moiety via nucleophilic acyl substitution .

Critical Reaction Parameters:

StepConditionsYield Optimization Strategies
Cyclization80–100°C, DMF, 12–24 hrsUse of anhydrous solvents, inert atmosphere
AlkylationK2CO3, acetonitrile, refluxSlow addition of alkylating agent
CouplingHATU, DIPEA, DCM, room tempStoichiometric control of coupling reagent

Analytical monitoring via HPLC ensures intermediate purity (>95%), while NMR (1H, 13C) confirms regioselectivity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, DMSO-d6) exhibits distinct signals:

  • δ 8.21 (s, 1H, pyrazole-H)

  • δ 7.45–7.32 (m, 5H, phenethyl aromatic protons)

  • δ 4.12 (q, J = 7.1 Hz, 2H, ethyl-CH2)

  • δ 2.89 (t, J = 7.6 Hz, 2H, phenethyl-CH2)

13C NMR confirms carbonyl resonances at δ 168.9 (C=O, acetamide) and δ 160.2 (pyrimidine C=O).

Infrared Spectroscopy

IR (ATR, cm−1):

  • 1725 (C=O stretch, pyrimidinedione)

  • 1660 (amide I)

  • 1540 (C-F stretch)

  • 680 (C-Cl stretch)

Compound ClassTarget EnzymeIC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidineThrombin0.7–33.9
Pyrazolo[4,3-d]pyrimidinePDE52.1

Note: Data extrapolated from structurally related compounds.

Cytotoxic and Anticonvulsant Profiles

Pyrazolo[3,4-d]pyrimidine derivatives exhibit moderate cytotoxicity against HeLa cells (IC50 ≈ 15 µM) and anticonvulsant activity in murine models . While direct evidence for the target compound is lacking, these findings justify further investigation.

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Substituting the phenethyl group with heteroaryl moieties to enhance solubility.

  • Prodrug Design: Esterification of the acetamide carbonyl to improve oral bioavailability.

  • Targeted Delivery: Conjugation to nanoparticle carriers for selective tissue accumulation.

Computational Modeling Insights

Docking studies using AutoDock Vina suggest high affinity (−9.2 kcal/mol) for the ATP-binding site of protein kinase B (Akt1). Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and Lys268.

  • π-π stacking of the chlorophenyl ring with Phe438.

Challenges and Future Directions

Synthetic Hurdles

  • Regioselectivity: Competing alkylation at N1 vs. N3 positions necessitates precise temperature control.

  • Purification: Chromatographic separation of diastereomers remains labor-intensive .

Research Priorities

  • In Vivo Toxicity Studies: Assess acute/chronic toxicity in rodent models.

  • Target Deconvolution: CRISPR-Cas9 screening to identify putative molecular targets.

  • Formulation Development: Lipid-based nanoemulsions for parenteral administration .

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